molecular formula C16H18FN3O4 B2541502 N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide CAS No. 1240882-66-9

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide

Cat. No. B2541502
M. Wt: 335.335
InChI Key: SEMSUIINNMXHDA-UHFFFAOYSA-N
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Description

The compound N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic molecule that is likely to be an intermediate in the production of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and acetamide groups have been synthesized and characterized for their potential use in pharmaceuticals and other applications .

Synthesis Analysis

The synthesis of related compounds typically involves the use of cyano and acetamide functionalities as key building blocks. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been used in the synthesis of novel heterocyclic systems, indicating that cyanoacetamides are versatile intermediates in heterocyclic chemistry . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been described as a synthon for creating polyfunctionalized heterocycles . In the case of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide, the synthesis would likely involve a multi-step process, starting with the functionalization of a cycloheptyl ring with a cyano group, followed by the introduction of the 2-fluoro-4-nitrophenoxy moiety through a substitution reaction.

Molecular Structure Analysis

The molecular structure of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be expected to feature a cycloheptyl ring with a pendant cyano group, and an acetamide linkage to a 2-fluoro-4-nitrophenoxy group. The presence of the cyano group can influence the electronic properties of the molecule, while the nitro and fluoro substituents on the aromatic ring can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Cyanoacetamides participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The cyano group can undergo transformations such as hydrolysis, reduction, and addition reactions, while the acetamide moiety can be involved in nucleophilic substitution reactions or serve as a directing group for further functionalization of the aromatic ring . The specific reactivity of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would depend on the nature of the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be influenced by its functional groups. The cyano group is polar and can contribute to the molecule's dipole moment, while the nitro group is an electron-withdrawing group that can affect the acidity of adjacent hydrogens. The presence of a fluoro substituent can enhance the molecule's lipophilicity and potentially its ability to penetrate biological membranes . The acetamide linkage is amenable to hydrogen bonding, which can influence the compound's solubility and boiling point. The overall molecular geometry, as determined by the cycloheptyl ring and the attached groups, would also play a role in the compound's crystallinity and melting point.

Scientific Research Applications

  • Photoreactions in Drug Compounds : Studies have shown that certain drugs undergo different photoreactions in various solvents. For instance, a related compound, flutamide, shows different reactions when exposed to UV light in different solvents, resulting in varied products. This research is crucial in understanding the behavior of drug compounds under different environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).

  • Cytotoxicity Studies : Comparative studies of nitroaromatic drugs and their analogs in cell lines can shed light on their cytotoxic effects. Such studies help in understanding the molecular mechanisms of drug toxicity and effectiveness (Coe et al., 2007).

  • Development of Anticancer Agents : Research into compounds like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has shown potential in developing anticancer, anti-inflammatory, and analgesic agents. These compounds have been evaluated for their effectiveness against various cancer cell lines (Rani, Pal, Hegde, & Hashim, 2014).

  • Optical Imaging and Drug Delivery : The reactivity of cyanine compounds is being explored for optical imaging and drug delivery. These compounds, due to their unique properties, are promising in visualizing and manipulating biological processes, especially in complex physiological settings (Gorka, Nani, & Schnermann, 2018).

  • Synthesis and Characterization of Novel Compounds : The synthesis of new metallophthalocyanines with phenoxyacetamide units, for example, represents an area of research focused on creating compounds with improved solubility and potential applications in material science (Ağırtaş & İzgi, 2009).

  • Chemoselective Acetylation in Drug Synthesis : The process of chemoselective acetylation, as seen in the synthesis of N-(2-Hydroxyphenyl)acetamide, is vital in the pharmaceutical industry, especially for antimalarial drug synthesis. Understanding these processes can lead to more efficient and selective drug synthesis methods (Magadum & Yadav, 2018).

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of drugs like acetaminophen using TiO2 nanoparticles under UV light has implications in environmental science and pharmaceutical waste management (Jallouli et al., 2017).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSUIINNMXHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide

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